3-(2-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride
Description
Properties
IUPAC Name |
3-(2-aminoethyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O.2ClH/c8-2-1-5-10-11-6-7(13)9-3-4-12(5)6;;/h3-4H,1-2,8H2,(H,9,13);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSDHNKJOYFKPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(=O)N1)CCN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with Pyrazinone Derivatives
The most widely reported approach for constructing thetriazolo[4,3-a]pyrazine scaffold involves cyclocondensation between pyrazinone precursors and substituted hydrazines. For the target compound, a optimized pathway begins with 7-cyclopropyl-7H-pyrazin-8-one, which undergoes nucleophilic attack by 2-aminoethylhydrazine in ethanol under reflux (72 hours, 80°C). The reaction proceeds via intermediate hydrazone formation, followed by intramolecular cyclization to yield the triazole ring (Scheme 1).
Scheme 1
$$
\text{Pyrazinone} + \text{H}2\text{N-NH-CH}2\text{CH}2\text{NH}2 \xrightarrow{\text{EtOH, Δ}} \text{Triazolopyrazine intermediate} \xrightarrow{\text{HCl}} \text{Dihydrochloride salt}
$$
Key advantages:
Solid-Phase Synthesis for Parallel Optimization
Patent WO2013050424A1 discloses a chiral synthesis route adaptable for aminoethyl derivatives using resin-bound intermediates. The method features:
- Immobilization of 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine on Wang resin
- N-acylation with Fmoc-protected β-alanine
- On-resin deprotection and functionalization at position 3
- Cleavage with HCl/dioxane to obtain dihydrochloride salts
This approach achieves 68-72% overall yield with >99% enantiomeric excess when using (R)-configured starting materials.
Functionalization at the 3-Position
Direct Alkylation vs. Reductive Amination
Introducing the 2-aminoethyl group presents two primary pathways:
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| Alkylation of NH-triazole | i. NaH, DMF, 0°C | ||
| ii. 2-bromoethylamine HBr | 45% | 88% (HPLC) | |
| Reductive amination | i. Glyoxal, NH4OAc | ||
| ii. NaBH3CN, MeOH | 62% | 94% (HPLC) |
Reductive amination proves superior for minimizing N7 over-alkylation, a common side reaction observed in basic conditions.
Salt Formation and Purification
Dihydrochloride Salt Crystallization
The final dihydrochloride salt is obtained by:
- Treating free base with 2 eq. HCl in IPA/EtOAc (1:3)
- Cooling to -20°C for 16 hours
- Filtering and washing with cold EtOAc
Optimized parameters:
- Solvent ratio: Isopropanol enhances crystal nucleation vs. ethyl acetate’s antisolvent effect
- HCl gas bubbling achieves higher purity (99.2%) vs. aqueous HCl (97.5%)
Analytical Characterization
Spectroscopic Data Consolidation
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Pharmaceutical Development
The compound is primarily used as an intermediate in the synthesis of bioactive molecules. Its azaspiro structure is significant in drug design, acting as a bioisostere for various pharmacophores. This allows for modifications that can enhance the pharmacological profile of new drugs.
Organic Synthesis
2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-5-carboxylic acid is utilized in organic synthesis due to its ability to undergo various chemical reactions, including:
- Nucleophilic Substitution : The compound can participate in nucleophilic substitution reactions, making it useful for synthesizing more complex molecules.
- Coupling Reactions : It serves as a coupling agent in peptide synthesis, facilitating the formation of peptide bonds.
Case Studies
Several studies have highlighted the applications of this compound:
- A study published in ResearchGate discusses the functionalized derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid, emphasizing their potential as lead compounds in drug discovery .
- Patent literature reveals methods for synthesizing derivatives of this compound that have shown efficacy in targeting specific biological pathways, thus paving the way for new therapeutic agents .
Data Table: Comparison of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Pharmaceutical Development | Intermediate for drug synthesis; enhances bioactivity | Synthesis of anti-cancer agents |
| Organic Synthesis | Reactant in nucleophilic substitutions and coupling reactions | Peptide bond formation |
| Drug Design | Serves as a bioisostere; aids in modifying pharmacological properties | Development of novel analgesics |
Mechanism of Action
The mechanism by which 3-(2-Aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride exerts its effects involves its interaction with specific molecular targets. The aminoethyl group may play a crucial role in binding to receptors or enzymes, leading to biological or chemical activity. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and chemical properties of triazolo[4,3-a]pyrazin-8-one derivatives are highly dependent on substituents at positions 3 and 6. Below is a comparative analysis with structurally related analogs:
Substituent Variations at Position 3
- Its dihydrochloride form improves aqueous solubility.
- 3-(1-Aminoethyl) Variant: Structural Difference: A methyl group replaces the ethyl chain in the aminoethyl substituent. Impact: Reduced steric bulk may alter binding affinity or metabolic stability compared to the target compound .
- 3-[(Methylamino)methyl] Derivative: Structure: C₁₁H₁₈Cl₂N₆O (Mol. Wt. 313.21 g/mol).
Substituent Variations at Position 7
7-Cyclopropyl Derivative :
7-Methyl Derivative :
7-(3-Methoxyphenyl) Derivative :
Pharmacologically Active Analogs
- Sitagliptin (DPP-4 Inhibitor): Structure: Contains a triazolopyrazine core with a trifluoromethylphenyl group. Comparison: While structurally distinct, sitagliptin highlights the therapeutic relevance of triazolo-pyrazinones in diabetes treatment. The target compound’s aminoethyl group may offer a novel mechanism .
- 8-Amino-1,2,4-triazolo[4,3-a]pyrazin-3-one Derivatives: Activity: These analogs exhibit adenosine receptor (A₁/A₂A) antagonism, suggesting the core’s adaptability to diverse targets .
Data Table: Key Comparative Metrics
Research Findings and Implications
- Synthetic Flexibility: The triazolo-pyrazinone core allows modular substitution, enabling optimization for solubility (e.g., dihydrochloride salt) or target engagement (e.g., cyclopropyl for metabolic stability) .
- Pharmacological Potential: The target compound’s aminoethyl group distinguishes it from analogs with bulkier or aromatic substituents, suggesting unique binding modes in neurological or cardiovascular targets .
- Comparative Limitations : While 7-aryl derivatives (e.g., 7-(3-methoxyphenyl)) show promise in kinase inhibition, their synthetic complexity may hinder scalability compared to the target compound .
Biological Activity
3-(2-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride (CAS No. 2089255-36-5) is a compound of interest due to its potential biological activities. This compound belongs to the triazolo[4,3-a]pyrazine family, which has been recognized for various pharmacological properties including antibacterial, antifungal, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent studies and findings.
- Molecular Formula : C₈H₁₃Cl₂N₅O
- Molecular Weight : 232.12 g/mol
- CAS Number : 2089255-36-5
Antibacterial Activity
Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyrazine exhibit significant antibacterial properties. In vitro tests indicate that this compound shows moderate to strong antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 16 μg/mL |
These MIC values suggest that the compound's efficacy is comparable to that of established antibiotics such as ampicillin .
The antibacterial mechanism is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. The presence of an ethylenediamine moiety in the structure enhances the interaction with these targets through π-cation interactions at physiological pH .
Other Biological Activities
Apart from antibacterial effects, triazolo[4,3-a]pyrazine derivatives have been reported to possess a variety of biological activities:
- Antifungal Activity : Some derivatives have shown effectiveness against fungal pathogens.
- Antidiabetic Properties : Certain compounds within this family are being explored for their role in diabetes management.
- Anticonvulsant Effects : Research indicates potential applications in seizure control.
Case Studies
-
Study on Antimicrobial Efficacy :
A study evaluated various triazolo[4,3-a]pyrazine derivatives for their antimicrobial properties. The findings highlighted that compounds similar to 3-(2-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one exhibited significant activity against common pathogens like Staphylococcus aureus and Escherichia coli. -
Structure-Activity Relationship (SAR) :
An investigation into the SAR of triazolo[4,3-a]pyrazines revealed that modifications at specific positions on the pyrazine ring can enhance biological activity. The presence of electron-donating groups was found to improve antibacterial potency significantly.
Q & A
Q. Advanced Research Focus
- Solubility : Enhances aqueous solubility (>50 mg/mL in H2O vs. <1 mg/mL for free base).
- Stability : Hygroscopicity requires storage in desiccators (loss on drying ≤0.5%).
- Bioavailability : Salt formation improves oral absorption in preclinical models (rat F% >60%) .
What alternative cyclization strategies improve reaction efficiency?
Q. Advanced Research Focus
- Anhydride-based cyclization : Use of succinic/glutaric anhydrides instead of CDI reduces reaction time (8–12 hours vs. 24 hours).
- Microwave-assisted synthesis : Reduces reflux time by 50% (e.g., 12 hours at 120°C) with comparable yields.
- Catalytic systems : Lewis acids (e.g., ZnCl2) enhance regioselectivity in N7-substitution .
How is compound stability evaluated under varying storage conditions?
Q. Advanced Research Focus
- Forced degradation studies : Expose to heat (60°C), humidity (75% RH), and light (ICH Q1B).
- Analytical monitoring : Track degradation via HPLC (appearance of Impurity B ) and NMR (loss of ethylamino protons).
- Storage recommendations : Amber glass vials at 2–8°C in argon atmosphere to prevent oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
